molecular formula C12H20N4 B11794488 (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11794488
M. Wt: 220.31 g/mol
InChI Key: CGBYDFFNVDKNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines. It features a pyridine ring substituted with a methyl group and a piperazine ring, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution with Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridine ring is reacted with 4-methylpiperazine under controlled conditions.

    Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the piperazine or pyridine rings.

Scientific Research Applications

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide

Uniqueness

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H20N4/c1-10-7-11(8-13)9-14-12(10)16-5-3-15(2)4-6-16/h7,9H,3-6,8,13H2,1-2H3

InChI Key

CGBYDFFNVDKNAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.